molecular formula C20H22N6O2S B11197550 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine

5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B11197550
M. Wt: 410.5 g/mol
InChI Key: SSIORUSPQILONZ-UHFFFAOYSA-N
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Description

5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a synthetic organic compound that belongs to the class of sulfonyl pyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various functional groups are introduced through nucleophilic substitution or electrophilic addition reactions.

    Introduction of the Piperazine Moiety: The pyrimidine core is then reacted with a piperazine derivative, often under basic conditions, to introduce the piperazine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions could target the pyrimidine ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, compounds of this class are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain pathogens or diseases.

Medicine

In medicine, 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE could be explored for its therapeutic potential, particularly in the treatment of cancer, infectious diseases, or neurological disorders.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. This could involve inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-OL
  • 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-THIOL

Uniqueness

Compared to similar compounds, 5-(4-METHYLBENZENESULFONYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE may exhibit unique biological activities or chemical reactivity due to the presence of the amine group. This could influence its binding affinity to biological targets or its reactivity in chemical transformations.

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C20H22N6O2S/c1-15-5-7-16(8-6-15)29(27,28)17-14-23-20(24-19(17)21)26-12-10-25(11-13-26)18-4-2-3-9-22-18/h2-9,14H,10-13H2,1H3,(H2,21,23,24)

InChI Key

SSIORUSPQILONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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